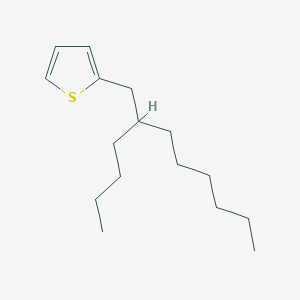

2-(2-Butyloctyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-butyloctyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28S/c1-3-5-7-8-11-15(10-6-4-2)14-16-12-9-13-17-16/h9,12-13,15H,3-8,10-11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBYNTPTARLVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC)CC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Parameters of 2-(2-Butyloctyl)thiophene Precursors: A Technical Guide for Researchers

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

In the field of organic electronics, the processability of conjugated polymers is as crucial as their electronic properties. Poly(3-alkylthiophene)s (P3ATs) are a cornerstone class of materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The solubility of these polymers is paramount for their deposition from solution to form high-quality thin films. A key strategy to enhance solubility is the introduction of branched alkyl side chains, such as the 2-butyloctyl group, onto the thiophene backbone. However, achieving optimal processing conditions begins long before the final polymer is synthesized. A deep understanding of the solubility characteristics of the monomer precursors is essential for efficient synthesis, purification, and ultimately, the formulation of functional inks.[1][2]

This technical guide provides a comprehensive exploration of the solubility parameters of the precursors to 2-(2-butyloctyl)thiophene-based monomers. We will delve into the theoretical underpinnings of Hansen Solubility Parameters (HSP), detail the synthetic pathways to identify key precursors, and provide both experimental and computational methodologies for determining their HSP values. This guide is designed to equip researchers, chemists, and materials scientists with the knowledge to rationally select solvents, optimize reaction and purification conditions, and lay the groundwork for successful polymer synthesis and device fabrication.

Theoretical Framework: Understanding Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is qualitatively useful but lacks the predictive power required for high-performance material formulation. Solubility parameters provide a quantitative method to predict interactions between materials.[3] While the Hildebrand solubility parameter offers a single value for the total cohesive energy density, the Hansen Solubility Parameter (HSP) approach provides a more nuanced and powerful framework by deconstructing this energy into three distinct components.[4][5][6]

The total cohesive energy (E) is divided into contributions from:

-

Dispersion forces (ED): Arising from induced dipoles, present in all molecules.

-

Polar forces (EP): Stemming from permanent dipole-dipole interactions.

-

Hydrogen bonding forces (EH): Involving the sharing of a hydrogen atom between electronegative atoms (e.g., O, N).

The relationship is given by: E = ED + EP + EH [6]

By dividing the cohesive energy by the molar volume (V), we obtain the square of the total Hildebrand parameter (δt), which is related to the individual Hansen parameters (δD, δP, δH) as follows:

δt² = δD² + δP² + δH² [7]

These three Hansen parameters can be treated as coordinates for a point in a three-dimensional "Hansen space." The fundamental concept is that substances with similar HSP coordinates will be miscible. For a given solute (e.g., a thiophene precursor), a "solubility sphere" can be defined in this space with a center at (δD1, δP1, δH1) and an interaction radius (R₀). A solvent, with coordinates (δD2, δP2, δH2), is considered a "good" solvent if its point in Hansen space lies within this sphere.

The distance (Ra) between the solute and solvent in Hansen space is calculated using the following equation:

Ra² = 4(δD1 - δD2)² + (δP1 - δP2)² + (δH1 - δH2)² [7][8]

The factor of 4 for the dispersion term is an empirically derived value that improves the accuracy of the model.[7]

To simplify the prediction, the Relative Energy Difference (RED) is calculated:

RED = Ra / R₀ [8]

-

RED < 1: The solvent is a good solvent for the solute (high affinity).

-

RED ≈ 1: The solvent is a borderline solvent (partial solubility).

-

RED > 1: The solvent is a poor solvent (low affinity).

Identifying the Precursors: Synthesis of a Polymerizable Monomer

To analyze the solubility parameters of the precursors, we must first outline a plausible synthetic route to a common polymerizable monomer, such as 2,5-dibromo-3-(2-butyloctyl)thiophene. The branched 2-butyloctyl side chain is typically introduced onto the 3-position of the thiophene ring to ensure a regioregular head-to-tail polymer structure, which is crucial for optimal charge transport.

A common synthetic approach involves a Grignard reaction followed by halogenation. The key molecular species (precursors and the final monomer) in this pathway are:

-

3-Bromothiophene: The starting heterocyclic core.

-

2-Butyloctyl Bromide: The source of the solubilizing side chain.

-

3-(2-Butyloctyl)thiophene: The alkylated intermediate.

-

2,5-Dibromo-3-(2-butyloctyl)thiophene: The final monomer, ready for polymerization via methods like Stille or Kumada cross-coupling.[9][10][11]

Caption: Synthetic pathway for 2,5-dibromo-3-(2-butyloctyl)thiophene.

Experimental Determination of Hansen Solubility Parameters

The most reliable method for determining the HSP of a new compound is through empirical testing. The procedure involves assessing the solubility of the solute in a series of well-characterized solvents and using software to find the best-fit solubility sphere that encloses the "good" solvents while excluding the "bad" ones.[12][13]

Experimental Protocol: Solvent Screening Method

This protocol outlines a systematic approach to determine the HSP of a solid thiophene precursor.

Objective: To determine the δD, δP, δH, and R₀ values for a target solute.

Materials:

-

Target solute (e.g., 3-(2-Butyloctyl)thiophene or 2,5-Dibromo-3-(2-butyloctyl)thiophene)

-

A set of 20-30 solvents with known HSPs, covering a wide range of polarities and hydrogen bonding capabilities (see Table 1).

-

Small vials (e.g., 2 mL glass vials with screw caps).

-

Analytical balance.

-

Vortex mixer and/or ultrasonic bath.

Procedure:

-

Preparation: Add a small, consistent amount of the solute to each vial (e.g., 10 mg). The exact amount is less critical than its consistency across all samples.

-

Solvent Addition: Add a fixed volume of each test solvent to the corresponding vial (e.g., 1 mL). This creates a ~1% w/v mixture.

-

Mixing: Tightly cap the vials. Vigorously mix each sample using a vortex mixer for 2 minutes. For poorly soluble samples, sonication for 10-15 minutes may be employed.

-

Equilibration: Allow the samples to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours. This ensures that the system reaches thermodynamic equilibrium.

-

Solubility Assessment: Visually inspect each vial against a well-lit background. Assign a binary score:

-

Score 1 (Good Solvent): The solute is completely dissolved, resulting in a clear, homogenous solution with no visible solid particles.

-

Score 0 (Bad Solvent): The solute is insoluble or only partially soluble, with visible solid material remaining, or the solution is cloudy/turbid.

-

-

Data Analysis:

-

Input the list of solvents and their corresponding scores (1 or 0) into HSP analysis software (e.g., HSPiP).

-

The software employs a genetic algorithm to calculate the center of the sphere (δD, δP, δH) and its radius (R₀) that best fits the experimental data.[12] The goal is to maximize the number of "good" solvents inside the sphere and "bad" solvents outside.

-

Caption: Experimental workflow for determining Hansen Solubility Parameters.

Data Presentation: HSP of Common Solvents

For the experimental protocol to be effective, a diverse set of solvents is required.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

| Note: Values are approximate and can vary slightly depending on the source. |

Computational Estimation of Hansen Solubility Parameters

When experimental determination is not feasible due to material scarcity or time constraints, HSP values can be estimated with reasonable accuracy using computational group contribution methods.[14] This approach assumes that each functional group within a molecule contributes a specific value to the overall solubility parameter.

Group Contribution Methodology

The most widely used method is that developed by van Krevelen and Hoftyzer, which provides specific group contributions to the dispersion (FDi), polar (FPi), and hydrogen bonding (Ehi) components.

The parameters are calculated as follows:

-

δD = ΣFDi / V

-

δP = (ΣFPi²)½ / V

-

δH = (ΣEhi / V)½

Where V is the molar volume, also calculated from group contributions (ΣVi).

Application to this compound Precursors

Using established group contribution values, we can estimate the HSP for our key precursors. This provides valuable a priori insight into their solubility behavior.

| Group | FD (J½cm3/2/mol) | FP (J½cm3/2/mol) | Eh (J/mol) | V (cm³/mol) |

| -CH₃ | 420 | 0 | 0 | 33.5 |

| -CH₂- | 270 | 0 | 0 | 16.1 |

| >CH- | 120 | 0 | 0 | -1.0 |

| Thiophene ring (>C₄H₂S<) | 1550 | 300 | 400 | 72.0 |

| -Br (aromatic) | 630 | 400 | 2000 | 20.0 |

| Note: These are representative values compiled from literature; precise values can vary. |

Estimated HSP Data for Precursors

The following table summarizes the estimated HSP values for the key molecules in our synthetic pathway, calculated using the group contribution method. These values serve as a powerful predictive tool for solvent selection in synthesis and purification.

| Compound | Molar Volume (V, cm³/mol) | Est. δD (MPa½) | Est. δP (MPa½) | Est. δH (MPa½) |

| 3-Bromothiophene | 92.0 | 19.3 | 4.8 | 4.7 |

| 3-(2-Butyloctyl)thiophene | 321.9 | 16.8 | 1.0 | 1.1 |

| 2,5-Dibromo-3-(2-butyloctyl)thiophene | 361.9 | 17.5 | 3.3 | 3.5 |

| (Note: 1 J½/cm3/2 = 1 MPa½) |

Interpretation of Results:

-

The precursors are predominantly non-polar, as indicated by the dominant δD values.

-

The long, branched alkyl chain in 3-(2-butyloctyl)thiophene significantly lowers the overall polarity (δP and δH) compared to 3-bromothiophene, driving its solubility towards non-polar aliphatic and aromatic solvents.

-

The addition of two bromine atoms in the final monomer increases the polarity and dispersion forces, shifting its solubility requirements slightly. This knowledge is critical for separating the monomer from the unreacted alkylated intermediate during purification.

Field-Proven Insights and Applications

The true value of determining HSP lies in its practical application for solving real-world challenges in materials science.

-

Synthesis and Work-up: Knowledge of precursor HSP allows for the rational selection of reaction solvents that can dissolve reactants while potentially precipitating byproducts. For purification, it enables the design of efficient liquid-liquid extraction systems and the selection of optimal solvent gradients for column chromatography. For instance, based on the estimated HSP, a hexane/toluene mixture would be an excellent mobile phase for purifying 3-(2-butyloctyl)thiophene.

-

Monomer Purification: The calculated difference in HSP between the alkylated intermediate and the final dibrominated monomer provides a quantitative basis for their separation. A solvent system can be chosen where the RED number for the desired product is less than 1, while for the impurities, it is greater than 1, facilitating selective precipitation or crystallization.

-

Ink Formulation for Printable Electronics: The HSP of the final monomer is a critical parameter for formulating stable, high-performance inks for techniques like spin-coating or inkjet printing. By matching the HSP of the monomer with a solvent or a blend of "green" solvents, researchers can control solution viscosity, evaporation rates, and, most importantly, the thin-film morphology of the resulting polymer, which directly impacts device performance.[15]

Conclusion

The solubility parameter is a powerful, quantitative tool that moves solvent selection from a trial-and-error art to a predictive science. For the development of advanced materials like poly(this compound), understanding the solubility of the monomer precursors is a foundational requirement. This guide has provided the theoretical background, a clear identification of key precursors via a common synthetic pathway, and detailed both experimental and computational methodologies for determining their Hansen Solubility Parameters. By leveraging this knowledge, researchers can streamline synthesis, enhance purification efficiency, and rationally design formulations, thereby accelerating the development of next-generation organic electronic devices.

References

-

AgfaLabs. (2022, August 30). Hansen Solubility Parameters (HSP). Agfa Corporate. [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). [Link]

-

Pantoja-Urrutia, A., et al. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. MDPI. [Link]

-

Ahmad, M. Z., et al. Determination of Hansen solubility parameters of water-soluble proteins using UV–vis spectrophotometry. NIH. [Link]

-

Park, K. Hansen Solubility Parameters. [Link]

-

Voelkel, A., & Janas, J. (2013). Determination of Hansen solubility parameters of solid materials by inverse gas-solid chromatography. AKJournals. [Link]

-

Hansen, C. M. (2007). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. ResearchGate. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

Abbott, S. HSP Basics | Practical Solubility Science. [Link]

-

Organic Syntheses Procedure. 2-thiophenethiol. [Link]

-

Edelmann, F. T. (2021, December 31). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. ResearchGate. [Link]

-

Bao, Z., et al. Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. ACS Publications. [Link]

-

American Institute for Conservation. Solubility Parameters: Theory and Application. [Link]

- Google Patents. Process for production of 2-thiophene aldehydes.

-

Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

-

ResearchGate. Determination of Solubility Parameters for Organic Semiconductor Formulations. [Link]

-

Organic Syntheses Procedure. 3-bromothiophene. [Link]

-

Hansen, C. M. HANSEN SOLUBILITY PARAMETERS. [Link]

-

Wang, Z., et al. (2023, March 15). Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. NIH. [Link]

-

PubChem. 2-(2-Butyloctyl)-5-(2-ethylhexyl)thiophene. [Link]

-

ACS Publications. Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors. [Link]

- Google Patents. Synthesis method of 2-thiopheneethanol.

- Google Patents.

-

ACS Publications. The Grignard Reagents. [Link]

-

Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

-

Ollé, E. P., et al. (2022, October 3). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. UPCommons. [Link]

-

RSC Publishing. (2023, September 9). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 4. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]

- 5. kinampark.com [kinampark.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. hansen-solubility.com [hansen-solubility.com]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV–vis spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

A Technical Guide to 2-(2-Butyloctyl)thiophene: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(2-Butyloctyl)thiophene

This compound is a substituted aromatic heterocycle that has garnered interest in the field of materials science. Its structure consists of a central five-membered thiophene ring functionalized at the 2-position with a branched dodecyl aliphatic chain (a 2-butyloctyl group). This specific substitution pattern imparts unique physicochemical properties, primarily influencing solubility and molecular packing in the solid state. While the thiophene core is a well-established pharmacophore in medicinal chemistry, the 2-(2-butyloctyl) derivative is most notably recognized as a monomer or building block for organic electronic materials, particularly in the domain of organic photovoltaics (OPV)[1].

The strategic placement of the bulky, branched alkyl side chain is a key design choice. In the context of conjugated polymers for electronic applications, such side chains are crucial for disrupting intermolecular π-π stacking just enough to enhance the solubility of the resulting materials in common organic solvents. This improved processability is vital for fabricating uniform, large-area thin films required for electronic devices. Simultaneously, the alkyl chain influences the nanoscale morphology of these films, a critical factor in determining device performance. This guide provides a comprehensive overview of the core physicochemical properties, a plausible synthetic route, characterization protocols, and known applications of this compound.

Physicochemical and Core Data

The fundamental properties of this compound are summarized below. These data are essential for stoichiometric calculations in synthesis, for analytical characterization, and for understanding the compound's general behavior.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈S | PubChem[2] |

| Molecular Weight | 252.5 g/mol | PubChem[2] |

| CAS Number | 1271438-65-3 | BLD Pharm[3], InnoVat[1] |

| IUPAC Name | This compound | PubChem[2] |

| Density | No experimental data available in cited literature. |

Synthesis and Purification

The synthesis of 2-alkylthiophenes can be achieved through various cross-coupling methodologies. A highly effective and common approach for creating a carbon-carbon bond between an aromatic ring and an alkyl group is the Kumada cross-coupling reaction. This method involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. The following protocol describes a plausible and robust pathway for the synthesis of this compound.

Experimental Protocol: Kumada Cross-Coupling Synthesis

This synthesis is presented as a three-stage process: preparation of the thiophene Grignard reagent, synthesis of the branched alkyl bromide, and the final nickel-catalyzed coupling reaction.

Causality Behind Experimental Choices:

-

Grignard Reagent: 2-Bromothiophene is a commercially available and stable starting material for generating the necessary 2-thienylmagnesium bromide nucleophile.

-

Alkyl Halide: 2-Butyloctyl bromide is chosen as the electrophile. The bromide is a better leaving group than chloride, ensuring efficient reaction.

-

Catalyst: A nickel catalyst, specifically Ni(dppp)Cl₂, is selected as it is a well-established and cost-effective catalyst for coupling sp²-hybridized carbon centers (of the thiophene) with sp³-hybridized carbons (of the alkyl halide).

Step 3.1: Preparation of 2-Thienylmagnesium Bromide

-

Set up a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.2 eq.) to the flask.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

In the dropping funnel, dissolve 2-bromothiophene (1.0 eq.) in anhydrous THF.

-

Add a small portion of the 2-bromothiophene solution to the magnesium. The reaction may need gentle heating or the addition of an iodine crystal to initiate.

-

Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.

Step 3.2: Synthesis of 1-Bromo-2-butyloctane Note: This precursor is not commonly available and would likely need to be synthesized from the corresponding alcohol, 2-butyloctan-1-ol, via bromination with a reagent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Step 3.3: Nickel-Catalyzed Kumada Coupling

-

In a separate flame-dried Schlenk flask under nitrogen, add the nickel catalyst, [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂, ~1-2 mol%).

-

Dissolve the catalyst in a small amount of anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Add the previously prepared 2-thienylmagnesium bromide solution (1.1 eq.) to the catalyst suspension via cannula.

-

Add a solution of 1-bromo-2-butyloctane (1.0 eq.) in anhydrous THF to the reaction mixture dropwise.

-

Allow the reaction to slowly warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

Step 3.4: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Slowly quench the reaction by pouring it into a beaker of ice containing dilute hydrochloric acid (1 M HCl) to dissolve any remaining magnesium salts.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil is purified by silica gel column chromatography, typically using hexanes as the eluent, to yield this compound as a clear oil.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound via Kumada coupling.

Structural Characterization

Post-synthesis, rigorous characterization is imperative to confirm the identity and purity of the target compound. This process forms a self-validating system for the synthesis protocol.

Protocol for Structural Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample in deuterated chloroform (CDCl₃). The spectrum should reveal distinct signals corresponding to the thiophene ring protons (typically in the δ 6.8-7.2 ppm region) and a complex series of overlapping signals in the aliphatic region (δ 0.8-2.8 ppm) for the butyloctyl chain. The integration of these regions should match the proton count (3H for the thiophene ring vs. 25H for the alkyl chain).

-

¹³C NMR: The spectrum will show four distinct signals for the sp²-hybridized carbons of the thiophene ring and multiple signals for the sp³-hybridized carbons of the alkyl chain.

-

-

Mass Spectrometry (MS):

-

Using a technique like Gas Chromatography-Mass Spectrometry (GC-MS), the compound's purity can be assessed, and its molecular weight can be confirmed. The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 252.5, corresponding to the molecular weight of C₁₆H₂₈S.

-

-

Infrared (IR) Spectroscopy:

-

An IR spectrum will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ for the alkyl chain and just above 3000 cm⁻¹ for the aromatic C-H bonds. Characteristic C=C stretching of the thiophene ring will appear in the 1400-1500 cm⁻¹ region.

-

Visualization of Characterization Logic

Sources

Methodological & Application

Stille Coupling of Butyloctyl Thiophene Monomers: A Detailed Guide to Synthesis and Characterization

Introduction

The Stille cross-coupling reaction stands as a cornerstone in the synthesis of conjugated polymers, materials that are pivotal for advancements in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Among these materials, poly(3-alkylthiophene)s (P3ATs) have garnered significant attention due to their excellent solubility, processability, and tunable electronic properties. The strategic placement of alkyl side chains, such as butyloctyl, on the thiophene backbone is crucial for modulating polymer solubility and morphology, which in turn dictates device performance.

This comprehensive guide provides an in-depth exploration of the Stille coupling polymerization for the synthesis of poly(3-butyloctylthiophene). We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols for monomer synthesis and polymerization, and present robust methods for polymer purification and characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and application of novel conjugated polymers.

The Stille Coupling Reaction: A Mechanistic Overview

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic halide.[1] In the context of polymerization, this typically involves the reaction of a distannylated monomer with a dihalogenated monomer. The catalytic cycle, illustrated below, is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

The choice of catalyst, ligands, solvent, and temperature profoundly impacts the efficiency of each step and, consequently, the molecular weight, polydispersity, and regioregularity of the resulting polymer. For instance, bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination.

Monomer Synthesis: The Foundation of Quality Polymers

The purity and structural integrity of the monomers are paramount for achieving high-quality polymers. Here, we provide protocols for the synthesis of the two key monomers required for the Stille polymerization of poly(3-butyloctylthiophene).

Protocol 1: Synthesis of 2,5-Dibromo-3-butyloctylthiophene

This protocol outlines the synthesis of the dihalogenated monomer, starting from 3-butyloctylthiophene.

Materials:

-

3-Butyloctylthiophene

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

In a round-bottom flask protected from light, dissolve 3-butyloctylthiophene (1 equivalent) in a mixture of DMF and DCM (1:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (2.1 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 2,5-dibromo-3-butyloctylthiophene as a colorless oil.

-

Characterize the final product by ¹H and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of 2,5-Bis(tributylstannyl)thiophene

This protocol describes the synthesis of the distannylated monomer.

Materials:

-

2,5-Dibromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromothiophene (1 equivalent) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Slowly add tributyltin chloride (2.3 equivalents) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation to yield 2,5-bis(tributylstannyl)thiophene as a colorless oil.

Stille Polymerization: Crafting the Conjugated Backbone

With high-purity monomers in hand, the next critical step is the polymerization. The following protocol is a robust starting point for the synthesis of poly(3-butyloctylthiophene).

Figure 2: General workflow for the Stille polymerization of poly(3-butyloctylthiophene).

Protocol 3: Stille Polymerization of 2,5-Dibromo-3-butyloctylthiophene and 2,5-Bis(tributylstannyl)thiophene

Materials:

-

2,5-Dibromo-3-butyloctylthiophene (1 equivalent)

-

2,5-Bis(tributylstannyl)thiophene (1 equivalent)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous toluene or chlorobenzene

-

Methanol

-

Chloroform

-

Hexane

-

Acetone

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, add 2,5-dibromo-3-butyloctylthiophene, 2,5-bis(tributylstannyl)thiophene, Pd₂(dba)₃ (1-2 mol%), and P(o-tol)₃ (4-8 mol%).

-

Add anhydrous toluene or chlorobenzene via cannula.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 90-110 °C and stir for 24-48 hours. The solution will typically become darker and more viscous as the polymerization proceeds.

-

Monitor the reaction by taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

-

After the desired molecular weight is achieved, cool the reaction to room temperature.

-

End-cap the polymer chains by adding a small amount of 2-bromothiophene and stirring for an additional 2 hours, followed by the addition of 2-(tributylstannyl)thiophene and stirring for another 2 hours.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.

-

Collect the polymer precipitate by filtration.

Purification and Characterization: Ensuring Material Quality

Thorough purification is essential to remove residual catalyst, unreacted monomers, and low molecular weight oligomers, all of which can be detrimental to device performance.

Protocol 4: Purification by Soxhlet Extraction

-

Place the crude polymer in a cellulose thimble and perform sequential Soxhlet extractions with methanol, acetone, and hexane to remove impurities.[2][3]

-

Finally, extract the polymer with chloroform or chlorobenzene to collect the desired high molecular weight fraction.

-

Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol.

-

Collect the purified polymer by filtration and dry under vacuum.

Characterization Techniques

A suite of analytical techniques should be employed to fully characterize the synthesized poly(3-butyloctylthiophene).

| Technique | Parameter Measured | Typical Expected Results |

| ¹H NMR | Regioregularity, End-group analysis | Aromatic proton signals around 6.9-7.1 ppm. A high degree of head-to-tail regioregularity is indicated by a distinct singlet in this region. |

| GPC/SEC | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI) | Mn in the range of 10-50 kDa, PDI between 1.5 and 2.5. |

| UV-Vis Spectroscopy | Absorption maximum (λₘₐₓ), Optical bandgap | λₘₐₓ in solution around 450 nm, with a red-shift in thin films indicating aggregation. |

| Cyclic Voltammetry | HOMO and LUMO energy levels | Provides information on the electrochemical properties and suitability for specific electronic applications. |

Table 1: Key characterization techniques for poly(3-butyloctylthiophene).

Troubleshooting and Optimization

Several factors can influence the outcome of the Stille polymerization. The following table provides guidance on common issues and potential solutions.

| Problem | Potential Cause | Suggested Solution |

| Low Molecular Weight | Impure monomers, non-stoichiometric monomer ratio, inefficient catalyst, premature precipitation | Ensure high monomer purity through rigorous purification. Accurately weigh monomers. Screen different catalyst/ligand systems. Use a higher boiling point solvent. |

| High Polydispersity | Side reactions (e.g., homocoupling), slow initiation | Optimize reaction temperature. Consider a different catalyst system. Ensure a clean reaction setup. |

| Incomplete Reaction | Deactivated catalyst, insufficient reaction time | Use fresh catalyst and ligands. Ensure rigorous exclusion of oxygen. Extend the reaction time. |

| Gelation | Cross-linking side reactions | Lower the reaction temperature. Reduce catalyst loading. |

Table 2: Troubleshooting guide for Stille polymerization of butyloctyl thiophene monomers.

Conclusion

The Stille coupling reaction is a powerful and versatile tool for the synthesis of well-defined poly(3-butyloctylthiophene) and other conjugated polymers. By carefully controlling monomer purity, reaction conditions, and purification procedures, researchers can reproducibly obtain high-quality materials with tailored properties for a wide range of electronic applications. The protocols and insights provided in this guide serve as a robust foundation for the successful synthesis and characterization of these advanced materials, empowering further innovation in the field of organic electronics.

References

-

Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]

- Bao, Z., Chan, W. K., & Yu, L. (1995). Exploration of the Stille Coupling Reaction for the Syntheses of Functional Polymers. Journal of the American Chemical Society, 117(50), 12426–12435.

-

RSC Publishing. (2020, January 27). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]

-

RSC Publishing. (2023, September 9). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Retrieved from [Link]

- Yokozawa, T., & Yokoyama, A. (2007). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. Macromolecules, 40(17), 6135–6143.

-

National Institutes of Health. (2016, March 31). The influence of polymer purification on the efficiency of poly(3-hexylthiophene):fullerene organic solar cells. Retrieved from [Link]

-

MDPI. (2021, October 7). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. Retrieved from [Link]

-

Agilent. (2015, April 30). Analysis of Polythiophenes via Conventional GPC. Retrieved from [Link]

Sources

Functionalization of 2-(2-Butyloctyl)thiophene for donor-acceptor polymers

Application Note: Strategic Functionalization of 2-(2-Butyloctyl)thiophene for High-Performance D-A Conjugated Polymers

Executive Summary

In the design of Donor-Acceptor (D-A) conjugated polymers for organic photovoltaics (OPV) and organic field-effect transistors (OFETs), side-chain engineering is as critical as backbone composition. The This compound unit serves a dual purpose: it acts as a π-bridge spacer that modulates energy levels (HOMO/LUMO) and provides a bulky, branched alkyl chain (2-butyloctyl) to ensure solubility in non-halogenated solvents without disrupting π-π stacking.

This guide details the rigorous protocols for synthesizing the core this compound unit and functionalizing it into reactive building blocks (5-bromo and 5-trimethylstannyl derivatives). These intermediates are essential for constructing "two-dimensional" conjugated polymers (e.g., benzodithiophene-based) where the thiophene unit is orthogonal to the backbone.

Strategic Role in D-A Polymers

Unlike 3-alkylthiophenes (used in P3HT), 2-alkylthiophenes have the 2-position blocked. Therefore, they cannot form the main polymer chain themselves. Instead, they are used as:

-

Flanking Units: Capped onto electron-deficient cores (e.g., Diketopyrrolopyrrole, DPP).

-

Conjugated Side Chains: Attached to donor units (e.g., Benzodithiophene, BDT) to create 2D-conjugated polymers.

The 2-butyloctyl chain is a "Guerbet" branched chain. Its branching point at the C2 position maximizes solubility while maintaining a closer packing distance than chains branched further out, optimizing charge transport.

Module A: Synthesis of the Core Unit

Objective: Synthesize this compound via Kumada Coupling. Reaction Type: Nickel-Catalyzed Cross-Coupling.

Mechanism & Causality

We utilize Kumada coupling over Suzuki coupling here because alkyl-boron species are often unstable or difficult to purify. The Grignard reagent of the alkyl chain reacts efficiently with 2-bromothiophene.

Protocol 1: Kumada Coupling

Reagents:

-

2-Bromothiophene (1.0 eq)

-

2-Butyloctylmagnesium bromide (1.2 eq, prepared fresh in THF)

-

Ni(dppp)Cl₂ (0.5 mol%)

-

Anhydrous THF (Solvent)

Step-by-Step Workflow:

-

Grignard Preparation: In a flame-dried Schlenk flask under Argon, activate Mg turnings with iodine. Add 2-butyloctyl bromide dropwise in THF. Reflux for 2 hours until Mg is consumed.

-

Catalyst Addition: In a separate flask, dissolve 2-bromothiophene and Ni(dppp)Cl₂ in anhydrous THF. Cool to 0°C.[1]

-

Coupling: Cannulate the fresh Grignard reagent slowly into the thiophene solution. The reaction is exothermic; control rate to maintain <10°C.

-

Reflux: Once addition is complete, warm to RT, then reflux for 12 hours.

-

Quench & Workup: Cool to 0°C. Quench with 1M HCl (carefully). Extract with hexanes.

-

Purification: Silica gel chromatography (Eluent: 100% Hexanes). 2-alkylthiophenes are non-polar and elute quickly.

Validation:

-

GC-MS: Confirm molecular ion peak (M+).

-

¹H NMR: Diagnostic triplet at ~2.8 ppm (thiophene-CH2-R).

Module B: Functionalization (The "Lego" Blocks)

To incorporate this unit into a polymer, we must activate the 5-position.

Workflow Visualization

Figure 1: Divergent synthesis routes for creating electrophilic (Bromo) and nucleophilic (Stannyl) coupling partners.

Protocol 2: Regioselective Bromination (5-Position)

Challenge: Preventing di-bromination (at position 3 or 4) and maintaining the alkyl chain integrity. Solution: Use N-Bromosuccinimide (NBS) in the absence of light at low temperature.

-

Setup: Dissolve this compound (1.0 eq) in DMF (0.1 M). Wrap flask in aluminum foil (light exclusion prevents radical side reactions).

-

Addition: Cool to -10°C. Add NBS (1.05 eq) portion-wise over 30 minutes.

-

Monitoring: Stir at 0°C for 4 hours. Monitor via TLC (Hexanes). The product is slightly less polar than the starting material.

-

Workup: Pour into ice water. Extract with diethyl ether.[1] Wash organic layer with Na₂S₂O₃ (to remove residual bromine) and water.

-

Purification: Flash chromatography (Hexanes).

-

Note: 5-bromo derivatives are often oils. Store in the dark at -20°C.

-

Protocol 3: Stannylation (For Stille Coupling)

Challenge: Lithium-Halogen exchange is fast; temperature control is vital to prevent scrambling.

-

Lithiation: Dissolve this compound (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Deprotonation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins. Stir at -78°C for 1 hour.

-

Quenching: Add Trimethyltin chloride (1.2 eq, 1.0M in THF) in one portion.

-

Warming: Allow to warm to RT naturally overnight.

-

Workup: Quench with saturated NH₄Cl. Extract with hexanes.

-

Critical: Avoid acidic washes (destannylation risk). Use neutral alumina for filtration if necessary, but distillation (Kugelrohr) is preferred for high purity.

-

Module C: Polymerization Integration

The functionalized units are now ready for Stille Polycondensation . A common architecture is the "BDT-Thiophene" polymer, where the 2-alkylthiophene is a side chain on the Benzodithiophene (BDT) unit.

Data: Comparison of Coupling Routes

| Parameter | Brominated Route (Electrophile) | Stannylated Route (Nucleophile) |

| Reactivity | High (Oxidative Addition) | High (Transmetallation) |

| Stability | Excellent (Shelf stable) | Moderate (Toxic, acid sensitive) |

| Purification | Silica Column | Distillation / Neutral Alumina |

| Use Case | Coupling to Stannyl-BDT | Coupling to Bromo-BDT |

| Toxicity | Low | High (Organotin waste) |

Protocol 4: Stille Coupling (Side-Chain Attachment)

Scenario: Attaching the 5-bromo-2-(2-butyloctyl)thiophene to a stannylated BDT core to make a monomer.

-

Reagents: 5-Bromo-2-(2-butyloctyl)thiophene (2.2 eq) + 2,6-Bis(trimethylstannyl)-BDT (1.0 eq).

-

Catalyst: Pd(PPh₃)₄ (3 mol%).

-

Solvent: Toluene (degassed).

-

Cycle: Reflux at 110°C for 24 hours under Argon.

-

Result: A BDT monomer with two orthogonal 2-butyloctylthiophene side chains, ready for polymerization with an acceptor unit.

Troubleshooting & Quality Control (Self-Validating Systems)

-

Issue: Low Yield in Grignard (Module A).

-

Check: Moisture in THF. Add a crystal of iodine; if color persists, solvent is wet.

-

Fix: Use commercially available 2-thienylmagnesium bromide if alkyl-Grignard formation is difficult.

-

-

Issue: Polydispersity in Stannylation (Module B).

References

-

Side Chain Engineering in BDT Polymers

- Cui, Y., et al. "Single-Junction Organic Photovoltaic Cells with Approaching 18% Efficiency.

-

Kumada Coupling Protocols for Alkylthiophenes

- McCullough, R. D., et al. "Regioregular Poly(3-alkylthiophenes): A New, Soluble, and Conductive Class of Polythiophene Derivatives." Journal of the American Chemical Society, 1993.

-

Bromination Mechanisms (NBS)

- Barbarella, G., et al. "Regioselective oligomerization of 3-alkylthiophenes." Journal of Organic Chemistry, 1998.

-

Stille Coupling Efficiency in D-A Polymers

- Carsten, B., et al.

Sources

- 1. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]

- 2. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 3. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 4. KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents [patents.google.com]

Synthesis of non-fullerene acceptors using butyloctyl thiophene units

Application Note: Synthesis of Non-Fullerene Acceptors (NFAs) Using Butyloctyl Thiophene Units

Executive Summary & Rationale

This guide details the synthesis of BTP-4F-12 (also known as Y12) , a high-performance non-fullerene acceptor (NFA) derived from the benchmark Y6 acceptor. The critical modification is the substitution of the standard 2-ethylhexyl side chains with 2-butyloctyl chains on the pyrrole units of the central fused core.

Why Butyloctyl?

-

Solubility Engineering: The longer, bulkier 2-butyloctyl (C4C8) chain significantly enhances solubility in non-halogenated "green" solvents (e.g., o-xylene, TMB, THF) compared to the 2-ethylhexyl (C2C6) analog. This is crucial for industrial upscaling and eco-friendly processing.

-

Morphological Control: The specific branching point of the butyloctyl chain alters the molecular packing, often reducing excessive aggregation in the solid state while maintaining sufficient

- -

Performance: Devices based on BTP-4F-12 have demonstrated Power Conversion Efficiencies (PCEs) exceeding 17%, comparable to or exceeding Y6 in specific polymer blends (e.g., with PM6).[1]

Materials & Reagents

| Reagent | CAS No.[1][2] | Purity | Role |

| 2-Butyloctanol | 3913-02-8 | >98% | Side-chain precursor |

| Phosphorus Tribromide (PBr3) | 7789-60-8 | 99% | Brominating agent |

| BTP-Core (N-H form) | N/A* | >98% | Central fused core (pre-alkylation) |

| POCl3 | 10025-87-3 | 99% | Vilsmeier-Haack reagent |

| DMF | 68-12-2 | Anhydrous | Solvent/Reagent |

| 2FIC-4F (End Group) | 2304444-49-1** | >98% | Electron-deficient terminal |

| Potassium Carbonate (K2CO3) | 584-08-7 | Anhydrous | Base for alkylation |

*Note: The "BTP-Core" refers to the dithienothiophen[3,2-b]-pyrrolobenzothiadiazole scaffold prior to alkylation. If not commercially available, it is synthesized via Cadogan cyclization of the corresponding bis(nitrothienyl)benzothiadiazole precursor. **Note: CAS for the final Y6 molecule is often used for the end group in loose contexts; ensure you purchase 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile.

Synthetic Pathway & Mechanism

The synthesis is divided into three critical phases:

-

Side-Chain Activation: Conversion of the Guerbet alcohol (2-butyloctanol) to the alkyl bromide.

-

Core Functionalization (N-Alkylation): Attaching the butyloctyl chains to the pyrrole nitrogen atoms of the fused core.

-

End-Capping: Knoevenagel condensation to attach the electron-deficient terminals.

Visual Workflow (Graphviz)

Caption: Synthetic route for BTP-4F-12 illustrating the convergence of the butyloctyl side chain and the fused core.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Butyloctyl Bromide

Rationale: Commercial 2-butyloctyl bromide is expensive. Synthesizing it from the alcohol ensures freshness and reduces cost.

-

Setup: Equip a 250 mL three-neck round-bottom flask (RBF) with a dropping funnel, nitrogen inlet, and a magnetic stir bar.

-

Reagents: Add 2-butyloctanol (10.0 g, 53.7 mmol) and anhydrous DCM (50 mL). Cool to 0 °C in an ice bath.

-

Addition: Add Phosphorus Tribromide (PBr3) (7.3 g, 27.0 mmol) dropwise over 30 minutes. Caution: Exothermic.[3]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Quench with ice water. Extract with DCM (3 x 50 mL). Wash organic layer with NaHCO3 (sat. aq.) and brine. Dry over MgSO4.[4]

-

Purification: Remove solvent under reduced pressure. Purify via vacuum distillation or silica gel column chromatography (Hexanes).

-

Target Yield: ~85-90%

-

Appearance: Colorless oil.

-

Phase 2: N-Alkylation of the BTP Core

Rationale: This is the critical step defining the "Y12" identity. Using K2CO3 in DMF is milder than NaH and reduces side reactions.

-

Setup: 100 mL two-neck RBF, condenser, N2 atmosphere.

-

Reagents: Suspend the BTP-Core (N-H form) (1.0 g, 1.0 eq) and K2CO3 (0.83 g, 6.0 eq) in anhydrous DMF (20 mL).

-

Addition: Add 2-butyloctyl bromide (prepared in Phase 1) (1.5 g, 3.0 eq).

-

Reaction: Heat to 80 °C for 12–16 hours. Monitor by TLC (Hexane:DCM) for the disappearance of the N-H spot.

-

Workup: Pour into water (200 mL). Extract with chloroform.[5] Wash with water (3x) to remove DMF.

-

Purification: Silica gel column chromatography (Eluent: Petroleum Ether/DCM gradient).

-

Checkpoint: Verify the disappearance of the N-H stretch (~3300 cm⁻¹) in IR.

-

Phase 3: Formylation & End-Capping

Step 3A: Vilsmeier-Haack Formylation

-

Dissolve the alkylated core in 1,2-dichloroethane (DCE) and DMF.

-

Add POCl3 at 0 °C. Reflux at 85 °C for 12 h.

-

Quench with NaOAc (aq), extract, and purify. This yields the Dialdehyde Intermediate .

Step 3B: Knoevenagel Condensation (Final Step)

-

Reagents: Dissolve the Dialdehyde Intermediate (0.5 mmol) and 2FIC-4F (1.2 mmol, 2.4 eq) in dry Chloroform (30 mL).

-

Catalyst: Add Pyridine (0.5 mL).

-

Reaction: Reflux under N2 for 12–24 hours. The solution will turn dark blue/black.

-

Purification:

-

Precipitate in Methanol.

-

Filter the solid.[2]

-

Recrystallization: Dissolve in minimal Chloroform and precipitate into Acetone or Methanol. Repeat 2x.

-

Soxhlet Extraction: Methanol (to remove impurities) -> Hexane -> Chloroform (to collect product).

-

Characterization & Quality Control

| Technique | Expected Result for BTP-4F-12 | Significance |

| 1H NMR (CDCl3) | Confirms attachment of butyloctyl chain and end groups. | |

| UV-Vis (Soln) | Solution processability check. | |

| UV-Vis (Film) | Indicates strong J-aggregation (favorable for charge transport). | |

| CV (LUMO) | ~ -3.9 to -4.0 eV | Matches acceptor requirements for PM6 donor. |

Troubleshooting Note:

-

Issue: Low solubility of the final product.

-

Solution: Ensure the 2-butyloctyl bromide was pure. Impure alkylation leads to mono-alkylated byproducts which aggregate poorly and ruin solubility.

References

-

Yuan, J. et al. "Single-Junction Organic Solar Cell with over 15% Efficiency Using Fused-Ring Acceptor with Electron-Deficient Core." Joule, 2019. Link(Original Y6 Reference)

-

Hong, L. et al. "Eco-compatible solvent-processed organic photovoltaic cells with over 16% efficiency."[1] Advanced Materials, 2019. Link(Discusses solubility engineering with butyloctyl chains)

-

Luo, Z. et al. "Fine-Tuning the Energy Levels of a Nonfullerene Acceptor for High-Efficiency Organic Solar Cells." Joule, 2020. Link(Side chain optimization protocols)

-

Ossila Product Guide. "BTP-4F-12 (Y12) Specifications and Handling." Ossila, Accessed 2023. Link(Commercial validation of the molecule)

Sources

- 1. ossila.com [ossila.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. KR20240097089A - Method for producing high-purity butyloctyl salicylate - Google Patents [patents.google.com]

- 4. US3607951A - Process for preparing 1.4-dibromo-2-butanol - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Optimizing film morphology using 2-(2-Butyloctyl)thiophene side chains

Subject: Optimization of Film Morphology for Conjugated Systems with 2-(2-Butyloctyl)thiophene Side Chains Ticket ID: MORPH-OPT-2BO-TH Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with a high-performance conjugated system (likely a BDT or Quinoxaline derivative) utilizing This compound side chains. Unlike standard alkyl chains (e.g., 2-ethylhexyl or 2-hexyldecyl), the thienyl spacer extends the

The Challenge: The 2-butyloctyl branch (

This guide addresses the specific processing window required to leverage the thiophene spacer without crashing the morphology.

Part 1: The Mechanism (Why This Side Chain?)

Before troubleshooting, understand the molecular logic. The this compound moiety functions differently than a direct alkyl attachment.

Figure 1: Mechanistic impact of the thienyl spacer vs. direct alkylation. The spacer planarizes the backbone, but the specific C4/C8 branch length creates a solubility bottleneck.

Part 2: Troubleshooting & Optimization Protocols

Module A: Solubility & Ink Formulation

Symptom: The solution is cloudy, gels at room temperature, or shows "grainy" particulates during filtration.

Q: Why is my polymer gelling in Chlorobenzene (CB) even at low concentrations (5 mg/mL)?

A: The 2-butyloctyl chain provides insufficient steric bulk to prevent backbone interaction at room temperature. The thiophene spacer promotes strong intermolecular

Protocol 1: The "Hot-Filter" Method Do not rely on room-temperature stirring.

-

Solvent Selection: Switch from pure CB to o-Dichlorobenzene (o-DCB) or a CB:o-DCB (1:1) blend. The higher boiling point solvent usually has better polarizability matching.

-

Dissolution: Stir at 100°C (not 60°C) for at least 4 hours.

-

Filtration: Pre-heat your syringe and 0.45

m PTFE filter to 80°C. Filter the solution hot directly into a pre-heated vial.-

Why? If the solution cools in the needle, the 2-butyloctyl chains will interdigitate, causing immediate gelation and loss of material.

-

Q: Can I use additives like DIO? A: Use with extreme caution. 1,8-Diiodooctane (DIO) acts as a plasticizer. For 2-butyloctyl systems, DIO often induces excessive crystallization (overshoot), leading to large phase domains (>100 nm) that kill exciton dissociation.

-

Recommendation: Start with 0.5% v/v DIO . If domains are too large, switch to 1-Chloronaphthalene (CN) , which is a milder solvent additive.

Module B: Film Deposition (Spin Coating)

Symptom: Films look matte/hazy (large aggregates) or have "comet streaks" (precipitation during spin).

Q: How do I prevent the "matte" finish on my films? A: A matte finish indicates the domains are larger than the wavelength of light (scattering). This happens because the polymer crystallized before the solvent evaporated.

Protocol 2: Warm Spin Casting You must decouple the evaporation rate from the crystallization rate.

-

Substrate Temp: Pre-heat the substrate to 60–80°C (use a spin chuck with temperature control or an IR lamp).

-

Solution Temp: Keep the ink at 80°C until the moment of dispensing.

-

Spin Speed: Increase speed to 2000–2500 rpm (faster drying).

-

Logic: Hot casting keeps the 2-butyloctyl chains disordered longer. Fast drying "freezes" the morphology in a favorable nano-phase separated state before the thiophene spacers can snap into large, insoluble crystals.

-

Module C: Post-Processing (Annealing)

Symptom: Good film quality, but low charge mobility or poor Fill Factor (FF).

Q: Should I use Thermal Annealing (TA) or Solvent Vapor Annealing (SVA)? A: For this compound systems, Solvent Vapor Annealing (SVA) is superior.

-

Thermal Annealing (TA): Often ineffective because the melting point of these crystals is very high. Heating to 150°C might not reorganize the rigid thiophene-spaced backbones.

-

SVA: Swells the film, allowing the 2-butyloctyl chains to "breathe" and reorganize the

-stacking without needing thermal energy.

Protocol 3: Controlled SVA

-

Place the film in a glass petri dish.

-

Place an open vial of CS

(Carbon Disulfide) or THF (depending on solubility) next to the film. -

Cover for 30–60 seconds .

-

Critical: Remove the cover immediately to quench the morphology. Over-annealing will cause the side chains to interdigitate too tightly, pushing the acceptor phase out of the mixed domains.

Part 3: Data Interpretation (Diagnostics)

Use this table to interpret your GIWAXS (Grazing-Incidence Wide-Angle X-ray Scattering) data.

| Observation (GIWAXS) | Diagnosis | Root Cause | Corrective Action |

| Strong (100) Peak (Lamellar) | High Crystallinity | Good packing of 2-butyloctyl chains. | None. This is the desired state for high mobility. |

| Weak (010) Peak ( | Poor Face-on Orientation | Thiophene spacer is twisting; backbone not planar. | Switch to Hot Spin Casting (Protocol 2) to enforce planarity. |

| Ring-like Halos | Isotropic/Amorphous | Polymer did not crystallize; chains are disordered. | Apply SVA (Protocol 3) to induce ordering. |

| Scherrer Length > 20nm | Excessive Domain Size | Aggregation driven by low solubility. | Reduce waiting time before spin; switch solvent to CB:o-DCB . |

Part 4: Decision Tree for Morphology Optimization

Follow this logic flow to determine your next experimental step.

Figure 2: Troubleshooting logic for films utilizing this compound side chains.

References

-

Side Chain Engineering in Conjugated Polymers

- Title: Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review.

- Source: MDPI (Polymers).

- Relevance: Details the "double effect" of solubilization and steric hindrance of branched chains like 2-butyloctyl vs 2-hexyldecyl.

-

URL:[Link]

-

Crystallinity & Thiophene Spacers

-

Title: The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers.[1]

- Source: Journal of M

- Relevance: Explains how shorter branches (closer to butyloctyl) favor tighter - stacking but risk kinetic trapping compared to longer chains.

-

URL:[Link]

-

-

Morphology Control Strategies

- Title: Morphology control strategies for solution-processed organic semiconductor thin films.

- Source: Energy & Environmental Science.

- Relevance: foundational protocols for solvent annealing and hot-casting to overcome aggreg

-

URL:[Link]

Sources

Technical Support Center: Impact of 2-Butyloctyl Chain Defects on Charge Carrier Mobility

Welcome to the technical support center for researchers working with conjugated polymers featuring 2-butyloctyl side chains. This guide is designed to provide in-depth, practical insights into how defects related to these side chains can impact charge carrier mobility. We will move from fundamental principles to hands-on troubleshooting and experimental protocols to help you diagnose and resolve common issues encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational concepts linking 2-butyloctyl side chains, structural defects, and electronic performance.

Q1: What is the primary function of 2-butyloctyl side chains in conjugated polymers?

A: The 2-butyloctyl group is a branched alkyl side chain commonly attached to conjugated polymer backbones. Its primary purpose is to enhance the polymer's solubility in common organic solvents.[1] Without such side chains, the rigid, planar backbones of many high-performance polymers would aggregate too strongly, making them intractable and difficult to process using solution-based techniques like spin-coating or printing.[2][3] The branching point's specific position helps to strike a balance between maintaining solubility and allowing for the necessary intermolecular packing required for efficient charge transport.[4][5]

Q2: What constitutes a "defect" in the context of 2-butyloctyl side chains?

A: A "defect" is any deviation from the intended, pure 2-butyloctyl structure. These can arise during the synthesis of the alkyl halide precursor or the final polymerization step. Common defects include:

-

Regioisomers: Incorrect branching points along the alkyl chain. For instance, the presence of 2-hexyldecyl or 2-decyltetradecyl isomers if the starting materials were not pure.[6]

-

Structural Isomers: Chains with the same number of carbons but a different arrangement, such as linear dodecyl chains.

-

Incomplete Alkylation: Sites on the polymer backbone where the side chain failed to attach.

-

Residual Catalysts or Reagents: Impurities from the synthesis process that can act as charge traps.[7]

Q3: How do these defects mechanistically impact polymer packing and thin-film morphology?

A: Charge transport in conjugated polymers occurs via hopping between adjacent polymer backbones, a process highly sensitive to intermolecular distance and orientation (π-π stacking).[8][9] Ideal, uniform 2-butyloctyl chains facilitate predictable, ordered packing. Defects introduce steric hindrance and disrupt this order:

-

Disrupted π-π Stacking: Variances in side chain structure prevent the polymer backbones from packing closely and uniformly, increasing the distance charges must hop.[10][11]

-

Increased Amorphous Content: Defects inhibit crystallization, leading to a more disordered, amorphous film morphology.[3][12] While some amorphous regions are unavoidable, a high degree of disorder creates energetic traps that localize charge carriers, reducing mobility.[13][14]

-

Altered Side-Chain Interdigitation: The way side chains from adjacent backbones interlock is crucial. Defects can disrupt this interdigitation, leading to less dense and more disordered local structures, which has been shown to decrease hole mobility.[10]

Q4: What is the direct relationship between these morphological changes and charge carrier mobility?

A: The charge carrier mobility (µ) is a measure of how quickly a charge can move through a material under an electric field. The morphological changes caused by defects degrade mobility in several ways:

-

Increased Energetic Disorder: A disordered morphology creates a wider distribution of energy states (a "tail" in the Density of States). Charges get trapped in the lower energy states, and thermal energy is required to release them, slowing down the overall transport.[15][16]

-

Reduced Electronic Coupling: The efficiency of charge hopping is exponentially dependent on the overlap of π-orbitals between adjacent chains. Defects increase the average distance between backbones, drastically reducing this electronic coupling.[14]

-

Creation of Grain Boundaries: In semicrystalline polymers, defects can lead to smaller crystalline domains and more numerous, disordered grain boundaries. These boundaries act as scattering sites or barriers to charge transport, severely limiting macroscopic mobility.[8]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common experimental issues related to 2-butyloctyl chain defects.

| Problem Encountered | Probable Cause(s) Related to Defects | Recommended Action(s) & Self-Validation |

| Consistently Low Charge Carrier Mobility (< 10⁻³ cm²/Vs) | 1. High Defect Concentration: Significant regioisomer contamination or impurities from synthesis are present in the polymer batch.[7] 2. Poor Polymer Packing: Even with low defect levels, processing conditions are not optimal for ordered film formation. | 1. Verify Polymer Purity: Perform detailed ¹H and ¹³C NMR spectroscopy. Compare to the expected spectrum of a pure standard. Look for unexpected peaks in the aliphatic region (0.8-1.5 ppm). 2. Purification: If impurities are detected, perform a Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexane, chloroform) to remove low molecular weight oligomers and residual catalysts.[17] 3. Optimize Annealing: Systematically vary the thermal annealing temperature and time post-deposition. Self-Validation: A successful protocol will show a clear peak in mobility at an optimal temperature, confirmed by structural changes in GIWAXS. |

| High Device-to-Device Variation in Mobility | 1. Inhomogeneous Film Morphology: Defects are causing inconsistent crystallization or phase separation across the substrate during spin-coating or drying.[2] 2. Solvent Effects: The chosen solvent may not be optimal, exacerbating the effects of defects on aggregation in solution before deposition. | 1. Solvent Screening & Additives: Test different solvents (e.g., chloroform, chlorobenzene, o-dichlorobenzene) or use solvent mixtures. Consider using high-boiling-point additives (e.g., 1,8-diiodooctane) to slow film drying and promote ordering. Self-Validation: Reduced device variation and smoother film morphology observed via Atomic Force Microscopy (AFM) will validate the new solvent system. 2. Control Spin-Coating Parameters: Precisely control spin speed and time. Ensure a clean, vibration-free environment. |

| Ambiguous or Noisy OFET Characteristics | 1. Charge Trapping at the Dielectric Interface: Polar impurities or structural defects at the semiconductor-dielectric interface are trapping charge carriers.[18] 2. Contact Resistance Issues: Poor morphology at the electrode interface, exacerbated by defects, is leading to inefficient charge injection/extraction. | 1. Dielectric Surface Treatment: Ensure meticulous cleaning and treatment of the dielectric surface (e.g., with OTS or HMDS). A pristine interface is critical. Self-Validation: A well-treated surface should be uniformly hydrophobic. The OFET should exhibit a sharp turn-on, low subthreshold swing, and minimal hysteresis. 2. Vary Electrode Metal: Test different work function metals (e.g., Au, Ag, Ca) to find a better energy level alignment for charge injection. 3. Use a Contact-Corrected Mobility Extraction Method: Employ methods like the Transmission Line Method (TLM) to isolate the intrinsic channel mobility from contact effects.[19] |

Section 3: Experimental Protocols & Characterization

Protocol 1: Identifying 2-Butyloctyl Chain Defects via NMR Spectroscopy

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) to assess the purity of your conjugated polymer.

Objective: To identify the presence of regioisomers or other structural impurities in the alkyl side chains.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified polymer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, C₂D₂Cl₄) in an NMR tube. Ensure the polymer is fully dissolved, warming gently if necessary.

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum.

-

Analysis: Pay close attention to the aliphatic region (~0.8 to 1.5 ppm). For a pure 2-butyloctyl chain, you expect specific, well-defined multiplets. The presence of broad, overlapping signals or additional peaks suggests a mixture of isomers. The integration of the aromatic proton signals versus the aliphatic signals should match the theoretical ratio for your polymer's repeat unit.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Analysis: Each unique carbon in the 2-butyloctyl chain should correspond to a distinct peak. The presence of more peaks than expected in the aliphatic region (typically ~10-40 ppm) is a strong indicator of isomeric impurities.

-

-

Advanced NMR (Optional): If ambiguity remains, 2D NMR techniques like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively map proton-proton and proton-carbon correlations to confirm the chain's structure.[20]

Protocol 2: Standardized OFET Fabrication and Mobility Measurement

This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) Organic Field-Effect Transistor (OFET) for reliable mobility extraction.

Objective: To measure the charge carrier mobility in the saturation regime.

Methodology:

-

Substrate Preparation:

-

Use a heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (Si/SiO₂). The Si acts as the gate electrode and the SiO₂ as the gate dielectric.

-

Clean the substrate by sonicating sequentially in deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrate under a stream of N₂ and bake at 120°C for 20 minutes to remove residual moisture.

-

Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve film morphology and reduce interface trapping.

-

-

Semiconductor Deposition:

-

Prepare a solution of your polymer (e.g., 5-10 mg/mL) in a high-purity solvent (e.g., chloroform, chlorobenzene).

-

Spin-coat the polymer solution onto the treated Si/SiO₂ substrate. Typical parameters are 1000-3000 RPM for 60 seconds.

-

-

Thermal Annealing:

-

Transfer the film to a nitrogen-filled glovebox.

-

Anneal the film on a hotplate at a predetermined optimal temperature (e.g., 100-180°C) for 15-30 minutes to promote molecular ordering.

-

Allow the film to cool slowly to room temperature.

-

-

Electrode Deposition:

-

Using a shadow mask, thermally evaporate 50 nm of Gold (Au) to define the source and drain electrodes. This creates the top-contact geometry. A thin adhesion layer (e.g., 5 nm of Cr or MoOₓ) may be used.

-

Typical channel lengths (L) are 20-100 µm and channel widths (W) are 1000-2000 µm.

-

-

Characterization:

-

Measure the transfer and output characteristics using a semiconductor parameter analyzer in a nitrogen environment.

-

Mobility Extraction: Calculate the saturation mobility (µ_sat) from the transfer curve using the following equation: I_D = (W / 2L) * C_i * µ_sat * (V_G - V_T)² where I_D is the source-drain current, C_i is the capacitance per unit area of the gate dielectric, V_G is the gate voltage, and V_T is the threshold voltage. Plot √(I_D) vs. V_G; the mobility can be extracted from the slope of the linear region.[16]

-

Section 4: Visualizations and Data

Impact of Defects on Polymer Morphology and Charge Transport

The presence of structural defects in 2-butyloctyl side chains fundamentally disrupts the nanoscale order required for efficient charge transport. Ideal chains allow for close, ordered packing, creating electronic "highways," while defects introduce disorder, creating "roadblocks" or traps.

Caption: Logical flow from side chain purity to charge mobility.

Troubleshooting Workflow for Low Mobility

When encountering poor device performance, a systematic investigation is crucial to pinpoint the root cause. This workflow guides the researcher from initial observation to diagnosis.

Caption: A diagnostic workflow for troubleshooting low mobility.

Expected Impact of Defect Concentration on Performance

This table summarizes the general trends observed when the concentration of 2-butyloctyl chain defects increases in a given polymer system. Actual values are material-dependent.

| Parameter | Low Defect Conc. (<1%) | Moderate Defect Conc. (1-5%) | High Defect Conc. (>5%) | Primary Characterization Technique |

| Charge Carrier Mobility (µ) | High (e.g., >0.1 cm²/Vs) | Moderate (e.g., 10⁻³-10⁻¹ cm²/Vs) | Low (e.g., <10⁻³ cm²/Vs) | OFET Measurement |

| Film Crystallinity | High | Reduced | Very Low / Amorphous | GIWAXS / XRD[21] |

| π-π Stacking Distance | Short (~3.5-3.8 Å) | Increased | Disordered / Large | GIWAXS / XRD |

| Solution Aggregation | Forms ordered aggregates | Forms less-ordered aggregates | Stays mostly as isolated chains | UV-Vis Spectroscopy |

| OFET Threshold Voltage (V_T) | Low, sharp turn-on | Shifted / Hysteretic | High, significant hysteresis | OFET Measurement |

| Film Roughness (RMS) | Low | Moderate | High | Atomic Force Microscopy (AFM)[22] |

References

-

Title: Influence of Side Chain Interdigitation on Strain and Charge Mobility of Planar Indacenodithiophene Copolymers Source: ACS Polymers Au - ACS Publications URL: [Link]

-

Title: Closing the loop between microstructure and charge transport in conjugated polymers by combining microscopy and simulation Source: Semantic Scholar URL: [Link]

-

Title: The Effects of Side Chains on the Charge Mobilities and Functionalities of Semiconducting Conjugated Polymers beyond Solubilities Source: Semantic Scholar URL: [Link]

-

Title: Side-chain engineering of semiconducting polymers with poly(benzyl ether) dendrons: impact on electronic and mechanical properties Source: Materials Advances (RSC Publishing) URL: [Link]

-

Title: Local charge carrier mobility in disordered organic field-effect transistors Source: SciSpace by Typeset URL: [Link]

-

Title: Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers Source: Moore and More URL: [Link]

-

Title: a) Illustration of the effect of side chain positioning on the charge mobilities of conjugated polymers (P17–P19) Source: ResearchGate URL: [Link]

-

Title: Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties Source: MDPI URL: [Link]

-

Title: Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers Source: NIH National Library of Medicine URL: [Link]

-

Title: The Relationship between Microstructure and Mechanical Properties of PBST Two-Component Crystalline Random Copolymers with Different BT Contents Source: MDPI URL: [Link]

-

Title: Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review Source: MDPI URL: [Link]

-

Title: Carrier mobility in organic field-effect transistors Source: Journal of Applied Physics | AIP Publishing URL: [Link]

-